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Compound of Interest

Compound Name: 4-Bromopyridine-2-carbonitrile

Cat. No.: B016425 Get Quote

4-Bromopyridine-2-carbonitrile is a substituted pyridine derivative whose reactivity is a direct

consequence of the interplay between its aromatic core and powerful electron-withdrawing

substituents. The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-

deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom exerts a

strong negative inductive effect (-I), reducing electron density across the ring and making it

susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to it.

[1][2][3]

The electrophilic character of the pyridine core is dramatically amplified in 4-Bromopyridine-2-
carbonitrile by two key functional groups:

The 2-Cyano Group (-C≡N): This group is a potent electron-withdrawing substituent,

operating through both a powerful negative inductive effect (-I) and a negative mesomeric or

resonance effect (-M). It actively delocalizes the π-electrons of the ring, further depleting

electron density and significantly activating the molecule for nucleophilic reactions.[4][5]

The 4-Bromo Group (-Br): While halogens can exhibit a weak positive resonance effect (+M),

their strong negative inductive effect (-I) is dominant. The bromine atom at the C4 position

further withdraws electron density, enhancing the electrophilicity of the ring and serving as an

excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2]

This synergistic combination of an electron-deficient ring and two strong electron-withdrawing

groups makes 4-Bromopyridine-2-carbonitrile an exceptionally electrophilic substrate.
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Physicochemical and Structural Properties
A summary of the key physicochemical properties of 4-Bromopyridine-2-carbonitrile is

presented below. These data are essential for its safe handling, storage, and application in

synthetic protocols.

Property Value Reference(s)

CAS Number 62150-45-2 [6][7][8]

Molecular Formula C₆H₃BrN₂ [6][7][8]

Molecular Weight 183.01 g/mol [6][8]

Appearance Solid, Off-white to light brown [7][9]

Melting Point 87-91 °C [8]

IUPAC Name 4-bromopyridine-2-carbonitrile [8]

Synonyms
4-Bromo-2-cyanopyridine, 4-

Bromopicolinonitrile
[6][7][10]

Core Reactivity: A Tale of Two Electrophilic Centers
The enhanced electrophilicity of 4-Bromopyridine-2-carbonitrile manifests primarily at two

distinct sites: the aromatic ring (specifically C4) and the nitrile carbon.

Nucleophilic Aromatic Substitution (SNAr) at C4
The most significant reaction pathway for this molecule is the nucleophilic aromatic substitution

(SNAr) at the C4 position, leading to the displacement of the bromide ion. The reaction

proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity: The positions ortho and para to the ring nitrogen (C2, C4, C6) are

electronically activated for nucleophilic attack.[3][11] The attack of a nucleophile at C4 is highly

favored because the resulting anionic intermediate, known as a Meisenheimer complex, is

exceptionally well-stabilized. The negative charge can be delocalized not only onto the

electronegative ring nitrogen but also onto the powerful electron-withdrawing cyano group at
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C2.[11] This extensive delocalization significantly lowers the activation energy for the reaction,

making the substitution both rapid and regioselective.

Diagram 1: Generalized SNAr Mechanism. The rate-determining step is the nucleophilic attack,

forming a resonance-stabilized intermediate.

This reactivity makes 4-Bromopyridine-2-carbonitrile a valuable precursor for introducing a

wide array of functionalities at the C4 position, including:

O-Nucleophiles: Alkoxides and hydroxides readily displace the bromide to form ethers and

pyridones.[2]

N-Nucleophiles: Primary and secondary amines react to yield 4-aminopyridine derivatives, a

common scaffold in drug discovery.[2]

S-Nucleophiles: Thiolates can be used to synthesize 4-thiopyridine derivatives.

Reactivity of the Nitrile Group
The carbon atom of the nitrile group is also an electrophilic center, susceptible to attack by

nucleophiles. This provides a secondary avenue for functionalization, orthogonal to the SNAr

chemistry at the ring. Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the

corresponding carboxamide and subsequently to the carboxylic acid (picolinic acid

derivative).

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using

reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile

to form ketones after hydrolysis.

These transformations are crucial for structure-activity relationship (SAR) studies, allowing for

the systematic modification of this part of the molecule.[9]
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Exemplary Experimental Protocol: Buchwald-
Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C-N bond

formation, showcasing the utility of 4-Bromopyridine-2-carbonitrile in modern synthetic

chemistry. This protocol describes a generalized procedure.

Objective: To synthesize a 4-(arylamino)pyridine-2-carbonitrile derivative.

Materials:

4-Bromopyridine-2-carbonitrile (1.0 eq)

Aryl Amine (1.2 eq)

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

Sodium tert-butoxide (NaOtBu) (1.4 eq)

Anhydrous Toluene

Procedure:

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Bromopyridine-2-carbonitrile, the

aryl amine, Xantphos, and sodium tert-butoxide.

Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or

Nitrogen) three times.

Catalyst and Solvent Addition: Add Pd₂(dba)₃ and anhydrous toluene via syringe.

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS.

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and filter through a pad of Celite to remove the palladium catalyst.
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Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄).

Purification: Concentrate the organic phase in vacuo. Purify the resulting crude product by

column chromatography on silica gel to yield the desired product.
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Reaction Setup

Reaction

Workup & Purification

1. Charge flask with
reagents (substrate, amine,

ligand, base)

2. Purge with
inert gas (Ar/N₂)

3. Add catalyst (Pd₂(dba)₃)
and anhydrous toluene

4. Heat to 100-110 °C
with stirring

5. Monitor by
TLC / LC-MS

6. Cool and filter
through Celite

Reaction Complete

7. Aqueous workup
(EtOAc, H₂O, Brine)

8. Dry (Na₂SO₄) and
concentrate

9. Purify via column
chromatography
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Diagram 2: Buchwald-Hartwig Amination Workflow. A standard workflow for palladium-

catalyzed C-N bond formation.

Applications in Drug Discovery
The unique electronic properties and versatile reactivity of 4-Bromopyridine-2-carbonitrile
make it a privileged scaffold in medicinal chemistry. The nitrile group, in particular, is known to

act as a covalent or non-covalent inhibitor of cysteine proteases by interacting with the thiol

group in the enzyme's active site.[4] This compound serves as a critical starting material in

structure-based drug design campaigns. For instance, it has been utilized in the development

of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase

(MtTMPK), a crucial enzyme for DNA synthesis in the tuberculosis pathogen, highlighting its

potential in developing new anti-tuberculosis agents.[9]

Conclusion
4-Bromopyridine-2-carbonitrile is a textbook example of a highly activated heterocyclic

system. Its pronounced electrophilicity is a direct result of the synergistic electron-withdrawing

effects of the pyridine nitrogen, the 4-bromo substituent, and the 2-cyano group. This electronic

profile makes it an ideal substrate for nucleophilic aromatic substitution at the C4 position and

allows for diverse chemical transformations at the nitrile moiety. The ability to selectively

functionalize these two positions provides chemists with a powerful tool for the synthesis of

complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough

understanding of its reactivity is therefore essential for any scientist working in the fields of

organic synthesis and drug development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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